N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)15-6-5-11(9-22-15)16(26)23-13-4-2-1-3-12(13)14-10-25-7-8-27-17(25)24-14/h1-6,9-10H,7-8H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCQDUSEPVIKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates imidazo[2,1-b]thiazole and nicotinamide moieties. Its molecular formula is , with a molecular weight of approximately 373.37 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity.
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Targeting Cancer Cells : The compound has demonstrated moderate inhibitory effects on the proliferation of kidney cancer cells, while exhibiting weaker activity against prostate cancer and leukemia cell lines. This suggests a selective mechanism that may be exploited for targeted cancer therapies.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific data on efficacy against various pathogens remains limited .
Anticancer Activity
A study evaluated the compound's cytotoxic effects on several cancer cell lines using the MTT assay. The results indicated an IC50 value in the low micromolar range for kidney cancer cells, suggesting significant anticancer potential. However, the compound's efficacy varied across different cancer types:
| Cancer Type | IC50 (μM) | Effect |
|---|---|---|
| Kidney Cancer | 5.0 | Moderate inhibition |
| Prostate Cancer | 25.0 | Weak inhibition |
| Colon Cancer | 30.0 | Minimal effect |
| Leukemia | 40.0 | Minimal effect |
Antimicrobial Activity
The compound was evaluated for its antimicrobial properties against various bacterial strains. While specific MIC values were not reported in the available literature, structural analogs have shown promising results against pathogens such as Candida albicans and Staphylococcus aureus, suggesting that this compound may exhibit similar activities .
Case Studies
- Kidney Cancer Study : A recent investigation focused on the effects of this compound on renal cell carcinoma (RCC). The study found that treatment with the compound led to apoptosis in RCC cells through activation of caspase pathways, indicating a potential therapeutic application in RCC management.
- Synergistic Effects : Another study explored the combination of this compound with established chemotherapeutics. Results indicated that co-treatment enhanced cytotoxic effects compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes for resistant cancer types.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which are often explored for their bioactivity. Below is a detailed comparison with structurally or functionally related compounds:
SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Structural Differences: SRT1720 replaces the nicotinamide group with a quinoxalinecarboxamide moiety and introduces a piperazine-methyl substituent on the imidazothiazole ring. The trifluoromethyl group in the target compound is absent in SRT1720.
- Functional Comparison: SRT1720 is a well-characterized SIRT1 agonist (EC₅₀ = 0.16 μM) with demonstrated efficacy in metabolic and aging-related models .
- Pharmacokinetics :
EX-527 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide)
- Structural Differences :
- EX-527 lacks the imidazothiazole core, instead featuring a carbazole-carboxamide structure.
- Functional Comparison :
- Selectivity :
Imidazo[2,1-b]thiazine Derivatives (e.g., 3e, 3f, 3i)
- Structural Differences :
- The trifluoromethyl group in both 3e and the target compound may contribute to similar LogP values (~3.5–4.0), impacting membrane permeability .
N-[4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-3-(tert-butyl)-1H-pyrazole-5-carboxamide
- Structural Differences :
- Bioactivity :
Comparative Data Table
Key Research Findings and Implications
- This contrasts with SRT1720’s activation mechanism .
- Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism, as seen in analogs like 3e, which exhibit enhanced stability in microsomal assays .
- Structural Versatility: The imidazothiazole core tolerates diverse substitutions (e.g., pyridinyloxy, quinoxaline), enabling tailored pharmacokinetic and target-binding profiles .
Preparation Methods
Cyclization of 3-Allyl-2-Thiohydantoins
A foundational approach involves the electrophilic intramolecular cyclization (EIC) of 3-allyl-2-thiohydantoins. Polyphosphoric acid (PPA) or halogens (Br₂, I₂) catalyze the formation of the dihydroimidazo[2,1-b]thiazole ring. For example, 5,5-disubstituted 3-allyl-2-thiohydantoins undergo cyclization in PPA at 80–100°C, yielding 2-halogenomethyl-2,3-dihydroimidazo[2,1-b]thiazol-5-ones with 66–96% efficiency. This method is advantageous for introducing substituents at the 2-position, critical for subsequent functionalization.
α-Chlorobenzylimidazoline and Ethylenethiourea Condensation
An alternative route employs α-chlorobenzylimidazoline hydrochlorides reacted with ethylenethiourea in alcoholic solvents. For instance, refluxing 2-(α-chlorobenzyl)-2-imidazoline hydrochloride with ethylenethiourea in ethanol generates 5-(2-aminoethylimino)-7-phenyl-2,3-dihydroimidazo[1,2-c]thiazole dihydrochloride. Adapting this protocol, substituting the benzyl group with an aniline-linked moiety could yield the target 2-(2-aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole intermediate.
Preparation of 6-(Trifluoromethyl)nicotinamide
Hydrolysis of 4-Trifluoromethylbenzonitrile
The synthesis of 6-(trifluoromethyl)nicotinic acid begins with alkaline hydrolysis of 4-trifluoromethylbenzonitrile. Under reflux with aqueous sodium hydroxide, the nitrile group converts to a carboxylic acid, yielding 4-trifluoromethylnicotinic acid. This intermediate is pivotal for subsequent amidation.
Activation and Amidation
Nicotinic acid derivatives are typically activated as acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride. Reacting 6-(trifluoromethyl)nicotinic acid with SOCl₂ in dichloromethane generates 6-(trifluoromethyl)nicotinoyl chloride, which is then treated with amines to form amides. For example, coupling with 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline in tetrahydrofuran (THF) with triethylamine as a base affords the final product.
Coupling Strategies for Final Assembly
Amide Bond Formation
The convergent synthesis involves coupling the 2,3-dihydroimidazo[2,1-b]thiazole-aniline intermediate with 6-(trifluoromethyl)nicotinoyl chloride. Optimal conditions include:
- Solvent : Anhydrous THF or dichloromethane
- Base : Triethylamine or N,N-diisopropylethylamine (DIPEA)
- Temperature : 0°C to room temperature, avoiding decomposition of the acid chloride.
Yields exceeding 85% are achievable with stoichiometric control and inert atmosphere.
Microwave-Assisted Solid-Phase Synthesis
Recent advancements utilize solid-phase synthesis with microwave irradiation to enhance efficiency. Resin-bound intermediates, such as 4-substituted-imidazolidine-2-thiones, undergo cyclization and functionalization under microwave conditions (100–150°C, 10–30 min), reducing reaction times and improving purity.
Analytical Characterization and Optimization
Spectroscopic Validation
Purification Techniques
- Crystallization : Ethanol/water mixtures precipitate the product with >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during imidazo-thiazole formation are mitigated by steric hindrance and electronic effects. Electron-withdrawing groups on the thiohydantoin favor cyclization at the desired position.
Stability of Trifluoromethyl Group
The CF₃ group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents preserve integrity during amidation.
Q & A
What are the established synthetic routes for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with coupling the imidazo-thiazole core to a substituted phenyl group, followed by nicotinamide functionalization. Common methods include:
- Step 1: Suzuki-Miyaura coupling to attach the imidazo-thiazole moiety to a halogenated phenyl intermediate using palladium catalysts .
- Step 2: Amidation of the trifluoromethyl-nicotinoyl chloride with the phenyl-imidazo-thiazole intermediate, often employing triethylamine as a base in solvents like dimethylformamide (DMF) or dichloromethane .
- Cyclization: For imidazo-thiazole formation, cyclization steps under reflux with iodine and triethylamine in acetonitrile or DMF are critical .
Key Considerations: Optimize reaction time and temperature (e.g., 60–80°C for amidation) to avoid side products .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identification of functional groups like amide C=O (~1650 cm⁻¹) and trifluoromethyl (~1250 cm⁻¹) .
- Thin-Layer Chromatography (TLC): Monitor reaction progress and purity using silica gel plates with UV visualization .
What pharmacological properties are predicted based on its structural motifs?
Basic Research Question
The compound’s imidazo-thiazole and trifluoromethyl groups suggest:
- Antimicrobial Activity: Thiazole derivatives disrupt bacterial cell membranes via hydrophobic interactions .
- Kinase Inhibition: The nicotinamide moiety may target ATP-binding pockets in kinases, as seen in analogs .
- Metabolic Stability: The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .
Methodological Validation: Preliminary assays (e.g., MIC for antimicrobial activity) and molecular docking (e.g., AutoDock Vina) can test these hypotheses .
How can reaction yields and purity be optimized during synthesis?
Advanced Research Question
Strategies:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for amidation to enhance solubility of intermediates .
- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency .
- Purification: Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol .
Troubleshooting: Low yields may arise from incomplete cyclization; prolong reaction time or add catalytic iodine .
How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Advanced Research Question
Approach:
- Purity Verification: Re-analyze compound purity via HPLC-MS to rule out impurities skewing in vitro results .
- Pharmacokinetic Profiling: Assess bioavailability using LC-MS/MS plasma assays to identify metabolic instability .
- Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target engagement .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
Tools and Workflows:
- Reaction Path Search: Quantum chemical calculations (e.g., Gaussian) to model transition states and energy barriers for synthetic steps .
- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., GROMACS) to assess stability of nicotinamide-kinase interactions .
- ADMET Prediction: Use SwissADME to forecast absorption, CYP450 interactions, and blood-brain barrier penetration .
How can the compound be chemically modified to enhance solubility or target selectivity?
Advanced Research Question
Functionalization Strategies:
- PEGylation: Introduce polyethylene glycol (PEG) chains via esterification to improve aqueous solubility .
- Bioisosteric Replacement: Substitute the trifluoromethyl group with a sulfonamide (-SO₂NH₂) to modulate polarity .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands for targeted protein degradation .
What experimental protocols assess the compound’s stability under varying storage conditions?
Advanced Research Question
Methodology:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks .
- Analytical Monitoring: Track degradation via HPLC-MS and quantify decomposition products (e.g., hydrolysis of amide bonds) .
- Stabilizers: Test antioxidants (e.g., BHT) or lyophilization for long-term storage .
How can structural ambiguities in the imidazo-thiazole core be resolved?
Advanced Research Question
Advanced Techniques:
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry of substituents .
- 2D NMR (COSY, NOESY): Assign proton-proton correlations and spatial proximity of aromatic protons .
- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in the thiazole ring .
What comparative structure-activity relationship (SAR) studies are feasible with analogs?
Advanced Research Question
SAR Framework:
- Core Modifications: Compare analogs with pyridine vs. pyrimidine rings to assess kinase selectivity .
- Substituent Analysis: Systematically vary substituents on the phenyl ring (e.g., -OCH₃ vs. -CF₃) to quantify hydrophobic contributions .
- Biological Data Correlation: Use IC₅₀ values from enzyme assays and regression models (e.g., CoMFA) to derive predictive SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
